molecular formula C18H24FN7O B2703130 4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415629-51-3

4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2703130
CAS No.: 2415629-51-3
M. Wt: 373.436
InChI Key: LOACIHMCKIDCDY-UHFFFAOYSA-N
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Description

4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a combination of pyrimidine, piperazine, pyridazine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step procedures. One of the key intermediates in the synthesis is 4-Chloro-6-ethyl-5-fluoropyrimidine, which can be synthesized from 4-Ethyl-5-fluoro-6-hydroxypyrimidine . The reaction conditions often involve the use of formamide and other reagents under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine apart from similar compounds is its unique combination of functional groups, which may confer specific biological activities or chemical properties not found in other compounds.

Properties

IUPAC Name

4-[6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN7O/c1-2-14-17(19)18(21-13-20-14)26-7-5-24(6-8-26)15-3-4-16(23-22-15)25-9-11-27-12-10-25/h3-4,13H,2,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOACIHMCKIDCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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